
4-Ethoxy-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for preparing 4-Ethoxy-4-oxobut-2-enoic acid?
Answer:
The compound is typically synthesized via esterification or condensation reactions. Key methods include:
- Maleic Anhydride Route : Reacting maleic anhydride with ethanol under controlled conditions to form monoethyl maleate ( ). This method is widely used due to the high reactivity of maleic anhydride.
- Claisen Condensation : Utilizing diethyl oxalate and hydrocinnamic acid to form intermediates, followed by saponification and decarboxylation ().
- Ugi-Type Reactions : As demonstrated in oxidative Ugi reactions, where this compound acts as a key intermediate in multicomponent syntheses ( ).
Key Reagents and Conditions
Reagents | Conditions | Product | Reference |
---|---|---|---|
Maleic anhydride, ethanol | Reflux, acid catalyst | Monoethyl maleate | |
Diethyl oxalate, hydrocinnamic acid | Claisen condensation, 80–100°C | Ethyl 2-oxo-4-phenylbutyrate |
Q. Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
Structural elucidation relies on:
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().
- Nuclear Magnetic Resonance (NMR) :
- Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().
Q. Basic: What are the key physical and chemical properties influencing its reactivity?
Answer:
Critical properties include:
- Molecular Formula : C₆H₈O₄ ( ).
- Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.
- Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().
- Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ( ).
Q. Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?
Answer:
Optimization strategies involve:
- Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ( ).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Maintaining 25–40°C to balance yield and side reactions ( ).
- Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.
Example Protocol
Step | Parameters | Outcome |
---|---|---|
Reaction | IBX (1.2 eq), DMF, 30°C, 12h | 61% yield of Ugi adduct |
Q. Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Addressing inconsistencies involves:
- Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ( ).
- Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().
- Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().
Q. Advanced: What are the best practices for handling and storage to prevent degradation?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers ().
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.
- Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().
Q. Advanced: How can computational tools predict reactivity in novel systems?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ( ).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ( ).
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ( ).
Q. Advanced: What are emerging applications in multicomponent reactions (MCRs)?
Answer:
The compound serves as a linchpin in:
- Pharmaceutical Intermediates : Synthesizing tetrahydroisoquinoline derivatives with potential bioactivity ( ).
- Material Science : Forming polymers via Michael addition polymerization ().
Case Study
Application | Reaction Type | Outcome | Reference |
---|---|---|---|
Anticancer agent synthesis | Ugi 4-component reaction | High diastereoselectivity (dr > 20:1) |
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-ethoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
XLYMOEINVGRTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)O |
melting_point |
70.0 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.